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molecular formula C9H13N3O3 B8397130 3-Amino-5-(2-methoxy-ethyl)-pyrazine-2-carboxylic acid methyl ester

3-Amino-5-(2-methoxy-ethyl)-pyrazine-2-carboxylic acid methyl ester

Cat. No. B8397130
M. Wt: 211.22 g/mol
InChI Key: PVEGBCFBUMODKT-UHFFFAOYSA-N
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Patent
US09163011B2

Procedure details

A solution of 3-amino-5-(2-methoxy-vinyl)-pyrazine-2-carboxylic acid methyl ester (260 mg, 1.24 mmol) and Pd/C 10% (50 mg) in EtOH (10 ml) was stirred at rt and under an atmosphere of hydrogen for 17 h. To complete the reaction, more Pd/C 10% (84 mg) was added and the reaction was stirred under an atmosphere of hydrogen for 37 h. The suspension was filtered off and washed with EtOH and then residual solution was evaporated. The residue was purified by chromatography on silica gel (DCM to DCM/MeOH 9:1) to provide the title compound as yellow solid (147 mg).
Quantity
260 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mg
Type
catalyst
Reaction Step One
Name
Quantity
84 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[C:10]([NH2:11])=[N:9][C:8]([CH:12]=[CH:13][O:14][CH3:15])=[CH:7][N:6]=1)=[O:4]>CCO.[Pd]>[CH3:1][O:2][C:3]([C:5]1[C:10]([NH2:11])=[N:9][C:8]([CH2:12][CH2:13][O:14][CH3:15])=[CH:7][N:6]=1)=[O:4]

Inputs

Step One
Name
Quantity
260 mg
Type
reactant
Smiles
COC(=O)C1=NC=C(N=C1N)C=COC
Name
Quantity
10 mL
Type
solvent
Smiles
CCO
Name
Quantity
50 mg
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
84 mg
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
the reaction was stirred under an atmosphere of hydrogen for 37 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
The suspension was filtered off
WASH
Type
WASH
Details
washed with EtOH
CUSTOM
Type
CUSTOM
Details
residual solution was evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography on silica gel (DCM to DCM/MeOH 9:1)

Outcomes

Product
Details
Reaction Time
37 h
Name
Type
product
Smiles
COC(=O)C1=NC=C(N=C1N)CCOC
Measurements
Type Value Analysis
AMOUNT: MASS 147 mg
YIELD: CALCULATEDPERCENTYIELD 56.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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